molecular formula C17H13NO7 B5759090 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid

5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid

Cat. No. B5759090
M. Wt: 343.29 g/mol
InChI Key: GOZLRGINXKGJAF-UHFFFAOYSA-N
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Description

5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid, also known as ABIA, is a versatile compound that has gained significant attention in the field of materials science and biomedical research. ABIA is a derivative of isophthalic acid, a widely used industrial chemical. ABIA has been synthesized using various methods, including solid-state synthesis, solvent-based synthesis, and microwave-assisted synthesis.

Mechanism of Action

The mechanism of action of 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid is not fully understood. However, it is believed that 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid forms stable complexes with various drugs and biomolecules, which enhances their stability and bioavailability. 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid also has the ability to interact with cell membranes, which may play a role in its drug delivery and tissue engineering applications.
Biochemical and Physiological Effects:
5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid has been shown to have low toxicity and good biocompatibility, making it suitable for biomedical applications. 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid has been shown to enhance the stability and bioavailability of various drugs and biomolecules. 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid has also been shown to support cell growth and tissue regeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid in lab experiments include its low toxicity, good biocompatibility, and ability to enhance the stability and bioavailability of various drugs and biomolecules. The limitations of using 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are many future directions for 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid research. One direction is the development of 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid-based drug delivery systems for the treatment of various diseases. Another direction is the development of 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid-based tissue engineering scaffolds for the regeneration of various tissues and organs. Additionally, 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid-based biosensors could be developed for the detection of various disease biomarkers. Further research is needed to fully understand the mechanism of action of 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid and to optimize its properties for various applications.
In conclusion, 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid is a versatile compound with many scientific research applications. Its ability to enhance the stability and bioavailability of various drugs and biomolecules, support cell growth and tissue regeneration, and interact with cell membranes makes it a promising material for drug delivery, tissue engineering, and biosensor applications. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.

Synthesis Methods

5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid has been synthesized using various methods, including solid-state synthesis, solvent-based synthesis, and microwave-assisted synthesis. Solid-state synthesis involves the reaction of isophthalic acid with acetic anhydride and 4-aminobenzoic acid in the presence of a catalyst. Solvent-based synthesis involves the reaction of isophthalic acid with acetic anhydride and 4-aminobenzoic acid in a solvent such as dimethylformamide. Microwave-assisted synthesis involves the reaction of isophthalic acid with acetic anhydride and 4-aminobenzoic acid under microwave irradiation. The choice of synthesis method depends on the desired properties of 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid and the availability of resources.

Scientific Research Applications

5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid has a wide range of scientific research applications, including drug delivery, tissue engineering, and biosensors. 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid can be used as a drug carrier due to its ability to form stable complexes with various drugs. 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid can also be used as a scaffold material in tissue engineering due to its biocompatibility and ability to support cell growth. 5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid-based biosensors have been developed for the detection of various analytes, including glucose, cholesterol, and uric acid.

properties

IUPAC Name

5-[(4-acetyloxybenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c1-9(19)25-14-4-2-10(3-5-14)15(20)18-13-7-11(16(21)22)6-12(8-13)17(23)24/h2-8H,1H3,(H,18,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZLRGINXKGJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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